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Compound of Interest

Compound Name: Fumaronitrile

Cat. No.: B1194792 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data used for the

characterization of fumaronitrile ((E)-but-2-enedinitrile). It is intended for researchers,

scientists, and professionals in drug development and materials science who utilize this

compound. This document details key spectroscopic data, outlines the experimental protocols

for obtaining this data, and illustrates relevant chemical pathways.

Spectroscopic Data
Fumaronitrile (C₄H₂N₂) is a simple, linear molecule with a center of symmetry, belonging to

the C₂h point group.[1] This symmetry has important implications for its spectroscopic

properties, particularly in Infrared (IR) and Raman spectroscopy where the rule of mutual

exclusion applies.[1] This means that vibrational modes that are Raman active are IR inactive,

and vice versa.

Vibrational Spectroscopy (IR and Raman)
The vibrational spectra of fumaronitrile have been studied in detail.[1] The key stretching and

bending modes are summarized below.

Table 1: Summary of Infrared (IR) and Raman Spectroscopic Data for Fumaronitrile
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Vibrational

Mode

Symmetry

Species

Frequency

(cm⁻¹) (Raman)

Frequency

(cm⁻¹)

(Infrared)

Reference

C-H Stretch Ag 3050 Inactive [1]

C≡N Stretch Ag 2215 Inactive [1]

C=C Stretch Ag 1610 Inactive [1]

C-C Stretch Ag 1010 Inactive [1]

C=C-H In-plane

Bend
Ag 1290 Inactive [1]

C=C-C In-plane

Bend
Ag 596 Inactive [1]

C-C≡N In-plane

Bend
Ag 265 Inactive [1]

C-H Out-of-plane

Bend
Bu Inactive 785 [1]

C-C≡N Out-of-

plane Bend
Bu Inactive 150 [1]

Torsional Mode Au Inactive 121 (Calculated) [1]

Out-of-plane

Bend
Bg 845 Inactive [1]

Out-of-plane

Bend
Bg 251 Inactive [1]

C-C≡N Bend - - 360 [1]

Data compiled from studies on solid samples (mulls) and solution spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the chemical environment of the hydrogen (¹H) and

carbon (¹³C) atoms in the fumaronitrile molecule. Due to the molecule's symmetry, only one
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signal is observed for the two equivalent protons and two signals for the two pairs of equivalent

carbons.

Table 2: Summary of ¹H and ¹³C NMR Spectroscopic Data for Fumaronitrile

Nucleus
Chemical Shift (δ) in

ppm
Solvent Reference

¹H 6.6 - 6.7 CDCl₃ [2]

¹³C (C=C) 119.5 CDCl₃ [3]

¹³C (C≡N) 115.0 CDCl₃ [3]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of fumaronitrile provides data on its molecular

weight and fragmentation pattern.

Table 3: Key Mass Spectrometry Data (EI-MS) for Fumaronitrile

m/z (Mass-to-

Charge Ratio)

Relative Intensity

(%)
Assignment Reference

78 100 [M]⁺ (Molecular Ion) [4]

77 10 [M-H]⁺ [4]

52 20 [M-CN]⁺ or [C₃H₂N]⁺ [4]

51 15 [M-HCN]⁺ or [C₃H]⁺ [4]

Experimental Protocols
The following sections describe generalized protocols for obtaining the spectroscopic data

presented above. These are based on standard laboratory techniques for the analysis of solid

organic compounds.
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Infrared (IR) Spectroscopy Protocol (KBr Pellet
Technique)
This technique involves dispersing the solid sample in a dry potassium bromide (KBr) matrix

and pressing it into a transparent pellet.[5][6]

Sample Preparation: Grind 1-2 mg of dry fumaronitrile with approximately 100-200 mg of

spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine,

homogeneous powder.[7]

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons)

for several minutes to form a transparent or translucent disk.[7] Cloudiness of the disk can

indicate insufficient grinding or the presence of moisture.[7]

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric H₂O and CO₂.[8]

Sample Spectrum: Record the IR spectrum of the fumaronitrile sample, typically in the

range of 4000-400 cm⁻¹.[1][8] The instrument software will automatically ratio the sample

spectrum against the background to generate the final absorbance or transmittance

spectrum.[8]

Raman Spectroscopy Protocol
Raman spectra are often acquired directly from the solid sample.[5]

Sample Preparation: Place a small amount of crystalline fumaronitrile onto a microscope

slide or into a glass capillary tube.

Data Acquisition: Place the sample in the spectrometer's sample holder.

Instrument Setup: Focus the laser beam (typically a visible or near-infrared laser) onto the

sample.[9]
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Spectrum Collection: Acquire the Raman spectrum. The scattered light is collected and

passed through a filter to remove the intense Rayleigh scattering, allowing for the detection

of the weaker Raman scattered photons.[9] The data is presented as intensity versus the

Raman shift in wavenumbers (cm⁻¹).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol outlines the preparation of a sample for solution-state NMR.

Sample Preparation: Dissolve approximately 5-25 mg of fumaronitrile in about 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][11][12]

Filtration (Optional but Recommended): To ensure high-resolution spectra, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove

any particulate matter.[12]

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will

lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.[13]

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a single pulse

experiment is usually sufficient. For ¹³C NMR, multiple scans are typically accumulated to

achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[14]

Mass Spectrometry (GC-MS) Protocol
Gas Chromatography-Mass Spectrometry is suitable for volatile solids like fumaronitrile.

Sample Preparation: Prepare a dilute solution of fumaronitrile in a volatile organic solvent

(e.g., acetone or dichloromethane).

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The

sample is vaporized and carried by an inert gas through a capillary column, which separates

fumaronitrile from any impurities.
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Ionization: As fumaronitrile elutes from the GC column, it enters the mass spectrometer's

ion source, where it is bombarded with high-energy electrons (typically 70 eV for Electron

Ionization). This process creates a positively charged molecular ion and various fragment

ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z, generating the

mass spectrum.

Visualized Workflows and Pathways
The synthesis of fumaronitrile can be achieved through a multi-step process starting from

maleic anhydride.[15] This pathway is a critical aspect of its production and characterization.

Maleic Anhydride Dimethyl FumarateStep 1 FumaramideStep 2 FumaronitrileStep 3

1. Methanol
2. H₃PO₄ (Isomerization

& Esterification)
Ammonia Water &

Ammonium Chloride
P₂O₅ (Dehydration)

Heat, Vacuum

Click to download full resolution via product page

Caption: Synthesis pathway of Fumaronitrile from Maleic Anhydride.[15]

A general workflow for the complete spectroscopic characterization of a synthesized compound

like fumaronitrile is also essential for quality control and structural verification.
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Caption: General workflow for the spectroscopic characterization of Fumaronitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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